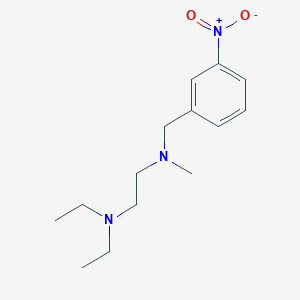
N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine, also known as "NBED," is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NBED is a derivative of ethylenediamine and contains a nitrobenzyl group, which can be used to trigger the release of biologically active molecules.
Aplicaciones Científicas De Investigación
NBED has been used in various scientific research applications due to its ability to release biologically active molecules upon exposure to light. One of the primary applications of NBED is in the field of drug delivery, where it can be used to release drugs at specific locations in the body. NBED can also be used to study the mechanism of action of various biological molecules, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of NBED involves the photochemical release of biologically active molecules from the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, which results in the release of the biologically active molecule. The release of the molecule can be controlled by adjusting the wavelength and intensity of the light used.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBED depend on the biologically active molecule released upon exposure to light. NBED has been used to release a variety of molecules, including neurotransmitters, hormones, and enzymes. The effects of these molecules on the body can range from the regulation of physiological processes to the treatment of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of NBED is its ability to release biologically active molecules with high spatial and temporal precision. This makes it an ideal tool for studying the mechanism of action of various biological molecules. NBED is also relatively easy to synthesize and can be obtained in high yields.
However, there are also limitations to the use of NBED in lab experiments. One limitation is the need for specific wavelengths of light to trigger the release of the biologically active molecule. This can limit the types of experiments that can be carried out using NBED. Additionally, the release of the biologically active molecule may not be uniform, which can lead to variability in experimental results.
Direcciones Futuras
There are several future directions for research involving NBED. One area of research is the development of new biologically active molecules that can be released using NBED. This could lead to the development of new drugs and therapies for various diseases. Another area of research is the optimization of the synthesis method for NBED to increase yields and reduce costs. Finally, the use of NBED in combination with other photochemical tools could lead to the development of new experimental techniques for studying biological systems.
Conclusion
In conclusion, N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine is a chemical compound with significant potential for use in scientific research. Its ability to release biologically active molecules upon exposure to light makes it an ideal tool for studying the mechanism of action of various biological molecules. While there are limitations to its use in lab experiments, there are also many future directions for research involving NBED. With continued research and development, NBED could become an essential tool in the field of biomedical research.
Métodos De Síntesis
The synthesis of NBED involves the reaction of ethylenediamine with nitrobenzyl chloride in the presence of diethylamine and methanol. The resulting product is then treated with methyl iodide to yield NBED. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Propiedades
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14(11-13)17(18)19/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKITLWPXYRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5465145 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)

![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)


![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)